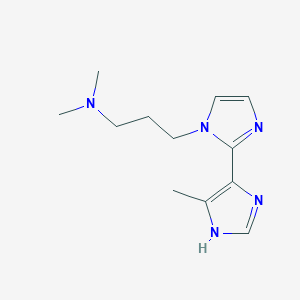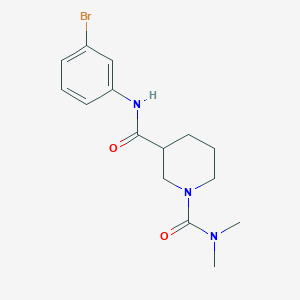![molecular formula C19H22N2S B5484169 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5484169.png)
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is a complex chemical compound that has been the focus of scientific research in recent years. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In 7]dodec-2-ene.
作用机制
The mechanism of action of 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes or proteins in bacterial or fungal cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has a range of biochemical and physiological effects. In bacterial and fungal cells, this compound has been shown to inhibit the growth and replication of these organisms. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene in lab experiments is its versatility. This compound can be easily synthesized and modified to suit the needs of various experiments. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene. One area of interest is the development of new derivatives of this compound with improved antibacterial, antifungal, and anticancer properties. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, research on the potential use of this compound in material science and organic electronics is also an area of interest for future research.
In conclusion, 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene is a complex chemical compound that has shown promising results in various scientific research applications. Its versatility and potential for use in medicinal chemistry, organic synthesis, and material science make it an area of interest for future research. However, further studies are needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
合成方法
The synthesis of 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene involves a multi-step process that includes a series of chemical reactions. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction, which involves the condensation of 1,2-diamine, aldehyde, and thioglycolic acid. Other methods, such as the Mannich reaction and the Biginelli reaction, have also been used to synthesize this compound.
科学研究应用
3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
In organic synthesis, 3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene has been used as a building block for the synthesis of other complex compounds. It has also been studied for its potential use in the development of new materials, such as organic semiconductors.
属性
IUPAC Name |
2-naphthalen-1-yl-1-thia-3,4-diazaspiro[4.7]dodec-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-2-6-13-19(14-7-3-1)21-20-18(22-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,21H,1-3,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQFMGDOAXCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)NN=C(S2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5484086.png)
![2-(3-chlorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5484089.png)
![4-oxo-3-(2,2,5,9-tetramethyl-4,8-decadien-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B5484092.png)
![N-[(1S)-1-[(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-3-(methylthio)propyl]acetamide](/img/structure/B5484114.png)
![2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5484115.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5484116.png)
![N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5484123.png)
![N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5484131.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484134.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5484147.png)


![benzyl 4-{[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5484165.png)
